benzyl N-(2-carbamimidoylethyl)carbamate
Description
Structure
2D Structure
Properties
Molecular Formula |
C11H15N3O2 |
|---|---|
Molecular Weight |
221.26 g/mol |
IUPAC Name |
benzyl N-(3-amino-3-iminopropyl)carbamate |
InChI |
InChI=1S/C11H15N3O2/c12-10(13)6-7-14-11(15)16-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H3,12,13)(H,14,15) |
InChI Key |
AETJSDMTBGUDEH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCC(=N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-(2-carbamimidoylethyl)carbamate typically involves the reaction of benzyl chloroformate with ethylenediamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions are generally mild, and the product can be purified by recrystallization from an appropriate solvent.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method allows for the efficient and scalable production of the compound with high purity. The use of automated reactors and real-time monitoring of reaction parameters ensures consistent quality and yield.
Chemical Reactions Analysis
Deprotection of the Benzyl Carbamate Group
The benzyloxycarbonyl (Cbz) group serves as a temporary amine protector, removable under specific conditions:
Example : Fe–HCl reduction of the Cbz group in ethyl 3-(2-((4-cyanophenylamino)methyl)benzimidazole derivatives achieved 80–90% yield without side reactions .
Reactivity of the Carbamimidoyl Group
The amidine group (–NH–C(=NH)–NH₂) participates in nucleophilic and coordination-driven reactions:
Condensation Reactions
-
Reacts with carbonyl compounds (e.g., ketones, aldehydes) to form imidazoline derivatives under acidic conditions .
-
Forms stable complexes with transition metals (e.g., Cu²⁺, Fe³⁺), useful in catalysis or material science .
Alkylation/Acylation
-
Selectively alkylated at the primary amine site using alkyl halides (e.g., methyl iodide) in DMF .
-
Acylation with chloroformates (e.g., ethyl chloroformate) yields mixed carbamates, though over-acylation can occur without base control .
Coupling and Functionalization Reactions
The compound serves as a building block in peptide-mimetic synthesis:
Case Study : Reaction with methyl chloroformate in glyme/potassium carbonate produced methyl 2-benzylbenzimidazole-5-carbamate (75% yield) alongside diacylated byproducts (12–15%) .
Salt Formation and Acid-Base Behavior
The hydrochloride salt (PubChem CID 68577815) exhibits pH-dependent solubility :
-
pKa : ~8.2 (amidine group), ~10.5 (carbamate NH).
-
Neutralization with NH₃/EtOH liberates the free base, enhancing nucleophilicity for further reactions .
Comparative Reactivity with Analogues
The carbamimidoyl group distinguishes this compound from structurally similar derivatives:
| Compound | Key Reactivity Difference |
|---|---|
| Benzyl N-(2-carbamoylethyl)carbamate | Lacks amidine’s metal-binding capacity |
| Benzyl N-(diethylcarbamoyl)methyl carbamate | Reduced nucleophilicity due to dialkylamide |
Stability and Handling
Scientific Research Applications
Benzyl N-(2-carbamimidoylethyl)carbamate has several scientific research applications:
Chemistry: It is used as a protecting group for amines in peptide synthesis and other organic synthesis reactions.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: The compound is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of benzyl N-(2-carbamimidoylethyl)carbamate involves the formation of stable carbamate bonds with amines. This stability allows the compound to protect amine groups during chemical reactions, preventing unwanted side reactions. The carbamate group can be removed under specific conditions, such as acidic or basic hydrolysis, to regenerate the free amine .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Group Comparisons
Key structural analogs and their properties are summarized below:
Key Observations:
- Substituent Effects on Bioactivity :
- Carbamimidoyl vs. Simple Amine Groups :
- The carbamimidoyl group’s guanidine-like structure may enhance solubility in aqueous media and binding affinity to anionic targets (e.g., proteases or phosphatases) compared to unmodified amines.
- Enzyme Selectivity :
Pharmacological and Toxicological Profiles
- Enzyme Inhibition : Benzyl carbamates with bulky or charged substituents (e.g., carbamimidoyl) may exhibit stronger enzyme inhibition but lower bioavailability due to high polarity.
- However, the benzyl group’s metabolic pathway (oxidation to benzaldehyde) warrants caution in drug design.
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of benzyl N-(2-carbamimidoylethyl)carbamate?
The compound can be synthesized via carbamate-forming reactions, such as the coupling of benzyl chloroformate with 2-carbamimidoylethylamine under controlled basic conditions (e.g., using triethylamine in anhydrous dichloromethane). This approach ensures regioselective carbamate bond formation . Alternative routes may involve protecting-group strategies for the amidine moiety, followed by deprotection post-carbamate formation. Reaction optimization should include monitoring by TLC or LC-MS to track intermediate stability.
Q. How is the structural integrity of this compound validated in synthetic workflows?
Characterization typically involves:
- 1H/13C NMR spectroscopy : Peaks for the benzyl group (δ ~7.3 ppm, aromatic protons) and carbamimidoyl protons (δ ~6.5–7.0 ppm, amidine NH) are critical. Splitting patterns confirm substitution patterns (e.g., singlet for benzyl CH2) .
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular ion ([M+H]+) and fragmentation patterns consistent with the carbamate backbone .
- IR spectroscopy : Stretching frequencies for C=O (∼1700 cm⁻¹) and amidine N–H (∼3300 cm⁻¹) confirm functional groups.
Advanced Research Questions
Q. What analytical challenges arise in quantifying this compound in biological matrices, and how are they addressed?
Challenges include:
- Matrix interference from proteins or lipids, mitigated by solid-phase extraction (SPE) using C18 cartridges.
- Instability of the amidine group under acidic/basic conditions, requiring neutral pH during sample preparation.
- Detection sensitivity : LC-MS/MS with electrospray ionization (ESI+) in multiple reaction monitoring (MRM) mode enhances selectivity. Calibration curves using deuterated internal standards (e.g., d7-benzyl analogs) improve accuracy .
Q. How does the carbamimidoyl moiety influence the compound’s reactivity in nucleophilic or electrophilic reactions?
The amidine group (NH–C(NH2)–) acts as a strong nucleophile due to its lone pair on the nitrogen, enabling:
- Condensation reactions with carbonyl compounds (e.g., aldehydes) to form imidazolidine derivatives.
- Coordination chemistry : The amidine can chelate metal ions (e.g., Cu²+), which is exploitable in catalytic applications or metal-organic framework (MOF) synthesis . Stability studies under oxidative conditions (e.g., H2O2) are critical, as the amidine may degrade to a nitrile or urea .
Q. What role does this compound play in modulating biological targets, and what mechanistic insights exist?
The carbamate group enhances metabolic stability compared to ureas, while the amidine moiety may interact with enzymatic active sites (e.g., serine proteases via hydrogen bonding). In cancer research, analogs with similar carbamate-amidine scaffolds inhibit HIF-1α activation by disrupting hypoxia signaling pathways, as observed in prostate tumor models . Structure-activity relationship (SAR) studies suggest that substituents on the benzyl ring (e.g., electron-withdrawing groups) enhance target affinity but may reduce solubility .
Experimental Design & Data Analysis
Q. How can crystallographic data resolve ambiguities in the stereochemistry of this compound derivatives?
Q. Discrepancies in reported biological activities of carbamimidoyl carbamates: How can researchers reconcile these?
Variations in assay conditions (e.g., cell line specificity, oxygen levels) may explain conflicting results. For example, hypoxia-selective activity was observed for a related carbamate in PC-3M prostate cancer cells but not in normoxic conditions . Meta-analyses of dose-response curves and standardized protocols (e.g., CLSI guidelines) are recommended.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
